(2-Chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine (2-Chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine MPI-0441138 is a potent inducer of apoptosis and growth inhibition (EC50 = 2 nM for both processes, based on caspase-3 activation and total cellular ATP, respectively) in T47D and HCT116 cells. MPI-0441138 has excellent blood brain barrier penetration and is effective in mouse xenograft cancer models.

Brand Name: Vulcanchem
CAS No.: 827030-33-1
VCID: VC0005265
InChI: InChI=1S/C16H14ClN3O/c1-20(11-7-9-12(21-2)10-8-11)15-13-5-3-4-6-14(13)18-16(17)19-15/h3-10H,1-2H3
SMILES: CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=CC=CC=C32)Cl
Molecular Formula: C16H14ClN3O
Molecular Weight: 299.75 g/mol

(2-Chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine

CAS No.: 827030-33-1

Cat. No.: VC0005265

Molecular Formula: C16H14ClN3O

Molecular Weight: 299.75 g/mol

* For research use only. Not for human or veterinary use.

(2-Chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine - 827030-33-1

CAS No. 827030-33-1
Molecular Formula C16H14ClN3O
Molecular Weight 299.75 g/mol
IUPAC Name 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine
Standard InChI InChI=1S/C16H14ClN3O/c1-20(11-7-9-12(21-2)10-8-11)15-13-5-3-4-6-14(13)18-16(17)19-15/h3-10H,1-2H3
Standard InChI Key CIPVUQSDDVFBPO-UHFFFAOYSA-N
SMILES CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=CC=CC=C32)Cl
Canonical SMILES CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=CC=CC=C32)Cl
Appearance Assay:≥98%A crystalline solid

Chemical Identity and Structural Features

Molecular Characteristics

The compound has the molecular formula C₁₆H₁₄ClN₃O (molecular weight: 299.75 g/mol) and features a quinazoline core substituted with a chlorine atom at position 2 and a 4-methoxy-N-methylaniline group at position 4 . Key identifiers include:

  • IUPAC Name: 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine

  • SMILES: CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=CC=CC=C32)Cl

  • InChIKey: CIPVUQSDDVFBPO-UHFFFAOYSA-N

Synthetic Routes

Synthesis typically involves coupling 2-chloroquinazolin-4-amine derivatives with 4-methoxy-N-methylaniline intermediates. A patented method (WO2015159170A2) describes an optimized process using Buchwald-Hartwig amination to achieve high enantiomeric purity (>99%) . Critical steps include:

  • Chlorination: Introduction of chlorine at position 2 of the quinazoline ring.

  • Amination: Coupling with 4-methoxy-N-methylaniline under palladium catalysis.

  • Purification: Crystallization to obtain the final product as a ≥98% pure crystalline solid .

Biological Activity and Mechanism of Action

Apoptosis Induction and Caspase Activation

EP-128265 induces apoptosis via caspase-3 activation, with an EC₅₀ of 2 nM in T47D breast cancer cells . This activity is linked to its ability to disrupt microtubule dynamics by inhibiting tubulin polymerization (IC₅₀ = 0.93 μM), akin to colchicine-site binders .

Antiproliferative Effects

The compound demonstrates broad-spectrum cytotoxicity:

Cell LineGI₅₀ (nM)
T47D (Breast)2
HepG2 (Liver)3.8
HCT-116 (Colon)12.4
KB-VIN (MDR)3.2

Data from NCI-60 panel and SRB assays .

Notably, it retains potency against multidrug-resistant (MDR) phenotypes overexpressing P-glycoprotein (Pgp-1) .

In Vivo Efficacy

In murine xenograft models:

  • MX-1 Breast Cancer: 70% tumor growth inhibition at 10 mg/kg (oral, daily).

  • PC-3 Prostate Cancer: 65% reduction in tumor volume .
    Pharmacokinetic studies reveal a plasma half-life of 6.2 hours and brain-to-plasma AUC ratio of 0.8, indicating CNS penetration .

Structural-Activity Relationship (SAR)

Critical modifications impacting activity include:

  • N-Methyl Group: Essential for apoptosis induction; removal reduces potency by >100-fold .

  • Quinazoline Substitution:

    • Position 6/7: Electron-withdrawing groups (e.g., Cl, NO₂) decrease activity.

    • Position 2: Chlorine optimizes tubulin binding; replacement with bulkier substituents (e.g., Br) diminishes efficacy .

  • 4-Methoxyphenyl Group: Methoxy at the para position enhances solubility and target affinity .

Pharmacokinetics and Toxicology

ADME Properties

  • Bioavailability: 58% (oral, mouse).

  • Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites.

  • Excretion: Primarily renal (70%) .

Applications in Oncology

Targeted Therapies

EP-128265’s mechanism aligns with vascular-disrupting agents (VDAs), targeting tumor vasculature while evading MDR mechanisms . It is under investigation for:

  • Combination Therapy: Synergy with paclitaxel in taxane-resistant cancers .

  • Brain Metastases: Due to CNS penetration, it is a candidate for glioblastoma and metastatic breast cancer .

Preclinical Development

Ongoing studies focus on:

  • Prodrug Formulations: To enhance solubility (currently 0.2 mg/mL in water) .

  • Nanoparticle Delivery: For reduced systemic toxicity .

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